molecular formula C21H24N2O5 B2986490 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea CAS No. 2034609-47-5

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea

Cat. No.: B2986490
CAS No.: 2034609-47-5
M. Wt: 384.432
InChI Key: OCXGQVRVVPWUFM-UHFFFAOYSA-N
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Description

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea is a synthetic urea derivative characterized by two distinct aromatic substituents: a benzofuran-2-yl moiety and a 3,4-dimethoxybenzyl group. Though direct pharmacological data for this compound are unavailable in the provided evidence, its structural features align with urea derivatives studied for kinase inhibition, antimicrobial activity, or neurological applications .

Properties

IUPAC Name

1-[2-(1-benzofuran-2-yl)-2-methoxyethyl]-3-[(3,4-dimethoxyphenyl)methyl]urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O5/c1-25-17-9-8-14(10-18(17)26-2)12-22-21(24)23-13-20(27-3)19-11-15-6-4-5-7-16(15)28-19/h4-11,20H,12-13H2,1-3H3,(H2,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCXGQVRVVPWUFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)CNC(=O)NCC(C2=CC3=CC=CC=C3O2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea typically involves the following steps:

    Formation of the Benzofuran Moiety: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Alkylation: The benzofuran derivative is then alkylated with 2-methoxyethyl halide in the presence of a base such as potassium carbonate.

    Urea Formation: The final step involves the reaction of the alkylated benzofuran with 3,4-dimethoxybenzyl isocyanate to form the urea linkage.

Industrial production methods would likely involve optimization of these steps to ensure high yield and purity, as well as scalability.

Chemical Reactions Analysis

1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea can undergo various chemical reactions, including:

    Oxidation: The benzofuran moiety can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of benzofuran-2-carboxylic acid derivatives.

    Reduction: The compound can be reduced using agents like lithium aluminum hydride, which may result in the reduction of the urea linkage to an amine.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common reagents and conditions used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles under appropriate temperature and solvent conditions.

Scientific Research Applications

    Medicinal Chemistry: It may serve as a lead compound for the development of new pharmaceuticals, particularly those targeting neurological or inflammatory conditions.

    Materials Science: The compound’s unique structure could be utilized in the design of novel materials with specific electronic or optical properties.

    Biological Studies: It can be used as a probe to study various biological processes, including enzyme interactions and cellular signaling pathways.

Mechanism of Action

The mechanism of action of 1-(2-(Benzofuran-2-yl)-2-methoxyethyl)-3-(3,4-dimethoxybenzyl)urea involves its interaction with specific molecular targets. The benzofuran moiety may interact with enzymes or receptors, while the urea linkage can form hydrogen bonds with biological macromolecules. These interactions can modulate various signaling pathways and biological processes.

Comparison with Similar Compounds

Key Observations:

Benzofuran vs. Simple Aromatic Groups: The target compound and –5 derivatives incorporate benzofuran, unlike ’s 3,4-dimethoxyphenyl group. Benzofuran’s fused aromatic system may enhance binding to hydrophobic pockets in biological targets compared to monocyclic aryl groups .

Substituent Flexibility and Position :

  • ’s propyl linker provides greater conformational flexibility than the target’s methoxyethyl chain, which may restrict rotational freedom and improve target selectivity .
  • The 3,4-dimethoxybenzyl group in the target compound (vs. 4-methoxyphenethyl in ) offers two methoxy groups for hydrogen bonding, a feature correlated with enhanced receptor affinity in CNS-targeting drugs .

Molecular Weight and Lipophilicity :

  • The target compound’s higher estimated molecular weight (~373.4 vs. 276.33 in ) suggests increased lipophilicity, which could improve blood-brain barrier penetration but reduce aqueous solubility .

Functional Group Impact on Bioactivity

  • This contrasts with ’s single 4-methoxy group, which lacks the dual electron-donating effects of adjacent methoxy substituents .
  • Hydroxy vs. Methoxy: ’s hydroxypropyl group introduces a hydrogen bond donor, whereas the target’s methoxyethyl group acts solely as a hydrogen bond acceptor. This difference could influence binding kinetics in enzymes like kinases or phosphatases .
  • Thiophene Derivatives : Compounds in –8 replace benzofuran with thiophene, introducing sulfur-mediated hydrophobic interactions. The target compound’s oxygen-rich benzofuran may instead favor polar interactions, altering target specificity .

Hypothesized Pharmacological Profiles

  • Kinase Inhibition : Urea derivatives with aromatic groups often inhibit kinases (e.g., VEGFR, EGFR) by occupying the ATP-binding pocket. The target’s dimethoxybenzyl group could enhance binding to tyrosine kinases .
  • Antimicrobial Activity : Benzofuran derivatives exhibit antimicrobial properties via membrane disruption or enzyme inhibition. The methoxy groups may reduce bacterial efflux pump efficacy compared to hydroxy-containing analogs .

Q & A

Q. Validation :

  • Compare binding scores with reference inhibitors (e.g., fluconazole for antifungal targets).
  • Perform molecular dynamics (MD) simulations (100 ns) to assess pose stability (RMSD <2 Å) .

Q. How can researchers resolve contradictions between computational binding predictions and experimental bioactivity data?

  • Validation Framework :

Re-evaluate Protonation States : Methoxy and urea groups may adopt non-standard protonation states in vivo.

Q. Experimental Binding Assays :

  • Surface plasmon resonance (SPR) to measure kinetic parameters (KD, kon/koff).
  • Competitive inhibition assays with known enzyme substrates (e.g., nitrocefin for β-lactamase) .

Mutagenesis Studies : Modify predicted binding residues (e.g., catalytic aspartate in HIV protease) to test docking hypotheses .

Q. What strategies are effective for structure-activity relationship (SAR) studies on methoxy and benzyl substituents?

  • SAR Workflow :

Analog Synthesis :

  • Replace 3,4-dimethoxybenzyl with 2,4-dimethoxy or 4-hydroxy-3-methoxy groups .
  • Substitute benzofuran-methoxyethyl with ethoxy or hydrogen.

Q. Bioactivity Profiling :

  • Antibacterial: Agar dilution method (MIC against S. aureus and E. coli) .
  • Antifungal: Broth microdilution for C. albicans.

QSAR Modeling : Correlate substituent Hammett σ values with bioactivity using partial least squares regression .

Q. How can low solubility of this hydrophobic compound be mitigated in biological assays?

  • Formulation Strategies :
  • Co-solvents : Use DMSO (≤1% v/v) with hydroxypropyl-β-cyclodextrin (HP-β-CD, 10 mM) in PBS .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (200 nm, prepared via emulsion-solvent evaporation) for sustained release.
  • Prodrug Design : Introduce phosphate esters on methoxy groups to enhance aqueous solubility .

Data Contradiction Analysis

Q. How to address discrepancies in ¹H NMR data during characterization?

  • Troubleshooting :
  • Dynamic Effects : Urea NH protons may broaden or split due to slow exchange; use DMSO-d6 and elevated temperatures (50°C) to sharpen signals .
  • Steric Hindrance : Methoxyethyl group rotamers can cause splitting; analyze using 2D COSY or variable-temperature NMR.
  • Impurity Check : Compare HRMS and elemental analysis to rule out byproducts .

Methodological Tables

Q. Table 1. Key Synthetic Parameters

StepReagents/ConditionsYield Optimization
Intermediate SynthesisReflux in ethanol, acetic acidUse Dean-Stark trap for water removal
Coupling ReactionEDC, HOBt, DMF, 60°CPre-activate benzylamine for 30 min

Q. Table 2. Docking Validation Metrics

ParameterValueRelevance
Grid Box Size25 ųCovers active site
Exhaustiveness20Ensures pose diversity
MD Simulation Time100 nsConfirms stability

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